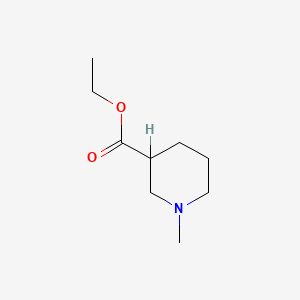![molecular formula C11H16O4 B1584913 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 65967-52-4](/img/structure/B1584913.png)
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
説明
DETOSU is a compound derived from the isomeric allyl acetal 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU). As a bifunctional monomer, DETOSU plays a crucial role in the formation of polyorthoesters . These polyorthoesters find applications as embedding media for pharmaceuticals in extended-release formulations, allowing controlled drug release via surface erosion under physiological conditions .
Synthesis Analysis
The preparation of DETOSU involves a rearrangement reaction of DVTOSU. This exothermic reaction spontaneously achieves complete conversion. For large-scale production, the rearrangement is carried out at elevated temperatures with the aid of catalysts. Alkaline media (such as n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine) or photochemical methods (UV irradiation with iron pentacarbonyl as a catalyst) have been employed. Purification through multiple recrystallizations from pentane yields the monomer with approximately 50% purity .
Molecular Structure Analysis
The molecular formula of DETOSU is C₁₁H₁₆O₄ . It is a bicyclic compound with a spiro structure. You can visualize its structure here .
Chemical Reactions Analysis
- Cationic Polymerization : DETOSU exhibits a strong tendency for cationic polymerization, making it reactive against electrophilic agents .
Physical And Chemical Properties Analysis
科学的研究の応用
Analytical Method Development
A gas chromatographic method was developed for analyzing 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), focusing on converting DETOSU to a stable ortho ester for analysis (Pogany, Deeken, & Zentner, 1990).
Chiral Separation in Pharmaceuticals
DETOSU derivatives have potential applications in the pharmaceutical industry, such as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers (Liang, Guo, Liu, & Wei, 2008).
Polymer Science and Biomaterials
The radical emulsion copolymerization process of 2-hydroxyethyl methacrylate with DETOSU derivatives shows potential in biomaterials. The synthesized copolymeric network, due to the tetraoxaspiro cycle, degrades in an acid medium, suggesting applications in drug delivery systems (Nita, Chiriac, & Nistor, 2011).
Polymer Stabilization
DETOSU compounds exhibit effective synergistic stabilizing effects in combination with thiopropionate type antioxidants, relevant in polymer stabilization (Yachigo, Sasaki, & Kojima, 1992).
X-Ray Diffraction and NMR Analysis
Advanced techniques like high-resolution NMR and X-ray diffraction are used for structural elucidation of DETOSU derivatives, aiding in understanding their stereoscopic structures (Sun, Yu, Li, & Yang, 2010).
Hydrolysis and Erosion Studies
Studies on the hydrolysis of polymers based on DETOSU derivatives indicate significant molecular weight changes, relevant in polymer science and materials engineering (Schwach-Abdellaoui, Heller, & Gurny, 1999).
Copolymerization for Material Properties
DETOSU derivatives are used in copolymerization processes to create materials with controlled properties, ranging from gel-like to hard polymer samples, relevant in material science applications (Schulze & Klemm, 1995).
作用機序
特性
IUPAC Name |
3,9-di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCFMBOWBMPEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1OCC2(CO1)COC(=CC)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219446 | |
| Record name | 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65967-52-4 | |
| Record name | 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065967524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,9-DIETHYLIDENE-2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2H1MR4CXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)






